Cas no 1015401-69-0 (N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide)

N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide is a specialized organic compound featuring a benzothiazole moiety linked to a lipoic acid derivative via an amide bond. This structure confers unique redox-active properties, making it valuable in biochemical and pharmaceutical research. The presence of the 1,2-dithiolane ring enables participation in thiol-disulfide exchange reactions, while the benzothiazole group enhances stability and binding affinity. Its dual functionality suggests potential applications in antioxidant studies, enzyme modulation, and chelation therapy. The compound’s well-defined synthesis route and structural versatility make it a promising candidate for further investigation in medicinal chemistry and material science.
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide structure
1015401-69-0 structure
Product name:N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
CAS No:1015401-69-0
MF:C15H18N2OS3
MW:338.511219501495
CID:6468405
PubChem ID:24644798

N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • Z255749668
    • AKOS001399004
    • N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
    • EN300-26602792
    • 1015401-69-0
    • Inchi: 1S/C15H18N2OS3/c18-14(8-4-1-5-11-9-10-19-21-11)17-15-16-12-6-2-3-7-13(12)20-15/h2-3,6-7,11H,1,4-5,8-10H2,(H,16,17,18)
    • InChI Key: ZVSOPSBKGUOHHA-UHFFFAOYSA-N
    • SMILES: S1C(CCS1)CCCCC(NC1=NC2C=CC=CC=2S1)=O

Computed Properties

  • Exact Mass: 338.05812672g/mol
  • Monoisotopic Mass: 338.05812672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 121Ų

N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26602792-0.5g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26602792-5.0g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26602792-0.1g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26602792-0.25g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26602792-10.0g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26602792-0.05g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26602792-2.5g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26602792-1.0g
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
1015401-69-0 95.0%
1.0g
$628.0 2025-03-20

Additional information on N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide

Comprehensive Overview of N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide (CAS No. 1015401-69-0)

N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide, with the CAS number 1015401-69-0, is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This compound features a unique structure combining a benzothiazole moiety and a dithiolane ring, which contribute to its potential applications in various fields. Researchers are particularly interested in its role as a modulator of cellular processes, including oxidative stress and metabolic regulation.

The molecular structure of N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide includes a pentanamide linker, which enhances its bioavailability and interaction with biological targets. The presence of the dithiolane group is noteworthy due to its ability to participate in redox reactions, making this compound a candidate for studies related to antioxidant activity and cellular protection. These properties align with current trends in health and wellness, where natural and synthetic antioxidants are widely researched for their potential benefits in aging and chronic disease prevention.

In recent years, the scientific community has explored the potential of N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide in drug development. Its benzothiazole component is known for its pharmacological versatility, often found in compounds with antimicrobial, anti-inflammatory, and neuroprotective effects. This has led to increased interest in its potential applications for conditions such as neurodegenerative diseases and metabolic disorders, topics frequently searched in academic and medical databases.

From a synthetic chemistry perspective, the preparation of CAS No. 1015401-69-0 involves multi-step organic reactions, including amide bond formation and heterocyclic ring construction. The compound's stability and solubility profile make it suitable for further derivatization, a key factor in medicinal chemistry. Researchers often highlight its compatibility with high-throughput screening assays, which are essential for identifying lead compounds in drug discovery.

The growing demand for novel bioactive molecules has positioned N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide as a subject of interest in both academic and industrial settings. Its potential as a redox modulator or enzyme inhibitor aligns with current research trends, such as targeting metabolic pathways in cancer therapy or addressing mitochondrial dysfunction. These applications are frequently discussed in scientific forums and publications, reflecting the compound's relevance in contemporary research.

In summary, N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide (CAS 1015401-69-0) represents a promising area of study due to its unique structural features and potential biological activities. As research continues to uncover its mechanisms and applications, this compound may play a pivotal role in advancing therapeutic innovations and biochemical tools. Its interdisciplinary appeal ensures it remains a topic of interest for scientists and health enthusiasts alike.

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